molecular formula C16H11ClFN3O2S B2889420 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896018-60-3

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2889420
CAS No.: 896018-60-3
M. Wt: 363.79
InChI Key: UXDIFUHDGFYPRY-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound of significant research interest due to its hybrid molecular structure, which incorporates two privileged pharmacophores: a 1,3,4-oxadiazole ring and a sulfanylacetamide linker. This specific architecture makes it a valuable candidate for investigative activities in medicinal chemistry, particularly in the development of multi-target therapeutic agents. The 1,3,4-oxadiazole scaffold is a well-recognized core in anticancer research . Compounds featuring this moiety have demonstrated potent cytotoxic effects by functioning as inhibitors of key enzymes involved in cancer cell proliferation . These include, but are not limited to, thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The structure-activity relationship (SAR) studies of such derivatives indicate that strategic substitution on the oxadiazole ring, such as with fluorophenyl and chlorophenyl groups, is crucial for enhancing binding affinity and selectivity towards these enzymatic targets, thereby potentiating antiproliferative activity against a diverse panel of cancer cell lines . Furthermore, the 1,3,4-oxadiazole ring system also exhibits profound potential in neuropharmacological research, particularly for complex neurodegenerative disorders such as Alzheimer's disease . Researchers have explored this scaffold for its ability to act as a multi-target agent, simultaneously inhibiting crucial enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase B (MAO-B), and β-secretase (BACE-1) . The inhibition of these targets can address multiple facets of disease pathology, including cholinergic deficit, oxidative stress, and the accumulation of pathogenic beta-amyloid plaques . The incorporation of a sulfanylacetamide bridge in the molecule further expands its utility, as this group is commonly employed to link heterocyclic systems, potentially influencing the compound's bioavailability, metabolic stability, and overall binding conformation with biological targets.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O2S/c17-11-3-7-13(8-4-11)24-9-14(22)19-16-21-20-15(23-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDIFUHDGFYPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with an appropriate electrophile.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent, such as acetic anhydride or an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxadiazole ring or to modify the functional groups using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified acetamide derivatives

    Substitution: Functionalized aromatic derivatives

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Antimicrobial Activity

  • Compound from Shah et al. (2022) : 2-{[5-(4-Acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-aryl acetamide derivatives showed potent activity against S. aureus (MIC: 63 µg/mL). Replacing the 4-fluorophenyl group with 4-acetamidophenyl enhanced antibacterial efficacy, suggesting electron-donating groups (EDGs) may improve membrane penetration .
  • N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides : Trimethoxy substitution conferred broad-spectrum antifungal activity, likely due to increased lipophilicity and interaction with fungal ergosterol .

Anticancer Activity

  • Compound 154: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide exhibited IC₅₀ = 3.8 µM against A549 lung cancer cells. The 4-chlorophenyl and p-tolyl groups synergistically enhanced cytotoxicity, with 25-fold selectivity over HEK noncancerous cells .
  • CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide demonstrated anti-tubercular activity, highlighting the role of EDGs (methoxy) and electron-withdrawing groups (EWGs; nitro) in targeting Mycobacterium tuberculosis .

Enzyme Inhibition

  • 5-Substituted-1,3,4-Oxadiazole-2yl-N-(2-Methoxy-5-Chlorophenyl)-2-Sulfanyl Acetamides : Derivatives with EDGs (e.g., methoxy) showed acetylcholinesterase (AChE) inhibition, critical for Alzheimer’s disease therapy. The 2-methoxy-5-chlorophenyl group enhanced binding to AChE’s catalytic site .

Structure-Activity Relationship (SAR) Insights

Compound Name Substituents (R₁, R₂) Biological Activity Key Data Reference
Target Compound R₁ = 4-Fluorophenyl, R₂ = 4-Cl Under investigation
Shah et al. Derivative R₁ = 4-Acetamidophenyl Anti-S. aureus MIC = 63 µg/mL
Compound 154 R₁ = 4-Cl, R₂ = 4-p-Tolyl Anticancer (A549) IC₅₀ = 3.8 µM
CDD-934506 R₁ = 4-Methoxyphenyl, R₂ = NO₂ Anti-tubercular Active at µM range
N-(4-Dimethylaminophenyl) Analog R₂ = 4-(Dimethylamino)phenyl Cytotoxic/Enzyme inhibition

Key SAR Observations :

  • Halogen Substitutions : 4-Chlorophenyl (electron-withdrawing) enhances cytotoxicity and antimicrobial activity by improving target binding .
  • EDGs vs. EWGs : Methoxy (EDG) improves antifungal and AChE inhibition, while nitro (EWG) enhances anti-tubercular activity .
  • Bridged Moieties : Sulfanyl-acetamide linkages optimize solubility and bioavailability compared to ether or ester bridges .

Mechanistic Divergence

  • Antimicrobial vs. Anticancer : Halogenated derivatives (e.g., 4-Cl) disrupt bacterial membranes (via thiol interaction) but induce apoptosis in cancer cells by ROS generation .
  • Enzyme Targets : AChE inhibition involves π-π stacking with EDGs , while anti-tubercular activity correlates with PanK/PyrG enzyme binding .

Biological Activity

The compound 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS: 338957-69-0) is a synthetic derivative that has attracted attention in medicinal chemistry due to its potential anticancer properties and other biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H12ClFN2OS2C_{17}H_{12}ClFN_2OS_2, with a molar mass of 378.87 g/mol. The structure features a chlorophenyl group, a sulfanyl linkage, and an oxadiazole moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between 4-chlorobenzenethiol and various oxadiazole derivatives. The resulting product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to This compound have shown promising results in inhibiting the growth of A549 human lung cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound 4hA549<0.14Induces apoptosis via caspase activation
Compound 4fC68.16Inhibits cell proliferation
Compound 10L929Not significantNo notable effect

In a study, compounds with similar structures were tested on A549 cells and exhibited IC50 values ranging from 1.59 to 7.48 µM, indicating their potential as effective anticancer agents .

The anticancer activity is primarily attributed to the activation of apoptotic pathways. Specifically, these compounds can activate caspase-3, an essential enzyme in the apoptosis process. Flow cytometry analyses have shown that while cisplatin activates caspase-3 significantly (11.3%), the tested oxadiazole derivatives resulted in lower activation rates (1.4% to 3.4%) but still indicate potential for inducing apoptosis .

Case Studies

  • Study on Antiproliferative Effects : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines as per National Cancer Institute protocols. One derivative displayed significant activity against SNB-19 and NCI-H460 cell lines with a proliferation growth inhibition (PGI) of over 55% at 10 µM concentration .
  • COX Inhibition Study : Another investigation highlighted the dual inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by related compounds, which is crucial for understanding their mechanism in reducing inflammation associated with cancer progression. The compound showed significant inhibition percentages compared to standard drugs like cisplatin .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-[(4-chlorophenyl)sulfanyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how is structural purity ensured?

  • Synthesis Protocol :

Oxadiazole Formation : React 4-fluorophenyl carbohydrazide with a chlorinated phenylthioacetate derivative under reflux in anhydrous ethanol, catalyzed by POCl₃, to form the 1,3,4-oxadiazole core .

Acetamide Coupling : Use a nucleophilic substitution reaction to attach the sulfanyl-acetamide moiety to the oxadiazole ring, employing DCC (dicyclohexylcarbodiimide) as a coupling agent in dry THF .

  • Purity Assurance : Confirm structural integrity via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to resolve aromatic protons and carbon environments. Mass spectrometry (ESI-MS) validates molecular weight (±2 ppm accuracy) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : Resolve sulfanyl and oxadiazole protons (δ 7.2–8.1 ppm for aromatic regions; δ 3.8–4.2 ppm for -SCH₂CO- groups) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with acetonitrile/water (70:30) mobile phase at 254 nm .
  • FT-IR : Confirm amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Critical Parameters :

  • Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of oxadiazole precursor to sulfanyl-acetamide to minimize side products .
  • Temperature Control : Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction efficiency versus traditional reflux (6–8 hrs) .
  • Statistical Optimization : Apply Design of Experiments (DoE) to identify interactions between variables (e.g., solvent polarity, catalyst loading) .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Methodological Adjustments :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO ≤0.1% v/v) .

SAR Analysis : Compare activity of analogs with modified substituents (e.g., 4-Cl vs. 4-F phenyl groups) to isolate electronic effects on target binding .

Purity Reassessment : Re-evaluate compounds via HPLC to rule out degradation products influencing bioactivity .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Workflow :

Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina with AMBER force fields. Focus on sulfanyl and oxadiazole interactions with catalytic residues .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

QSAR Modeling : Derive predictive activity models using descriptors like logP and polar surface area .

Q. What experimental designs are recommended for stability studies under physiological conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hrs, monitoring degradation via HPLC. Note susceptibility to acidic hydrolysis of the oxadiazole ring .
  • Photostability : Expose to UV light (320–400 nm) for 48 hrs; use amber vials to prevent radical-mediated decomposition .
  • Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess crystallinity changes via XRD .

Q. How do substituents on the phenyl rings influence bioactivity?

  • Case Study :

  • 4-Chlorophenyl : Enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility .
  • 4-Fluorophenyl : Introduces electron-withdrawing effects, stabilizing oxadiazole ring π-π stacking with enzyme active sites .
  • SAR Validation : Synthesize analogs with -OCH₃ or -NO₂ substituents; test against reference drugs (e.g., Doxorubicin) to rank potency .

Data Interpretation & Troubleshooting

Q. How to resolve discrepancies between computational predictions and experimental bioactivity?

  • Root Causes :

  • Solvent Effects : Simulations often neglect aqueous solubility; recalibrate logP values using shake-flask experiments .
  • Protein Flexibility : Use ensemble docking with multiple receptor conformations to account for induced-fit binding .
    • Validation : Cross-check with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (e.g., KdK_d) .

Q. What advanced techniques validate target engagement in cellular models?

  • Approaches :

  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein denaturation after compound treatment to confirm intracellular binding .
  • Click Chemistry Probes : Incorporate alkyne tags into the acetamide group for pull-down assays and proteomic profiling .

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